tert-Butyl(4-chlorobutoxy)dimethylsilane
Overview
Description
“tert-Butyl(4-chlorobutoxy)dimethylsilane” is a chemical compound with the linear formula Cl(CH2)4OSi(CH3)2C(CH3)3 . It has a molecular weight of 222.83 . This compound is often used in research and has a variety of applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of “tert-Butyl(4-chlorobutoxy)dimethylsilane” is represented by the SMILES stringCC(C)(C)Si(C)OCCCCCl
. This indicates that the molecule consists of a silicon atom (Si) bonded to two methyl groups (CH3), a tert-butyl group (C(CH3)3), and a 4-chlorobutoxy group (OCCCCCl) . Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl(4-chlorobutoxy)dimethylsilane” are not detailed in the search results, it’s known that similar compounds can participate in intramolecular conjugate additions of alkyl halides onto alpha,beta-unsaturated lactones .Physical And Chemical Properties Analysis
“tert-Butyl(4-chlorobutoxy)dimethylsilane” is a liquid at room temperature . It has a refractive index of 1.439 (lit.) and a density of 0.87 g/mL at 25 °C (lit.) . Its boiling point is 201 °C (lit.) .Scientific Research Applications
Preparation of Secondary and Tertiary tert-Butyldimethylsilylamines
tert-Butyl (chloro) dimethylsilane reacts with primary and secondary amines or their lithium salts to produce compounds like tert-butyldimethylsilyl (trimethylsilyl)-benzylamine. These compounds exhibit high stability toward hydrolysis and are generally less reactive than their trimethylsilyl analogs (Bowser & Bringley, 1985).
Hydroxyl Group Protection
tert-Butyldimethylsilyl ethers are used to protect hydroxyl groups in various chemical reactions. These ethers are stable in water or alcohol bases under normal conditions and resist hydrogenolysis and mild chemical reduction. This makes them useful in synthesizing prostaglandins (Corey & Venkateswarlu, 1972).
Involvement in Palladium-Catalyzed Cross Couplings
Compounds containing tert-butyldimethylsilane undergo palladium-catalyzed intra-intermolecular cascade cross-couplings. Such reactions yield products like indene analogues and spirocyclopropanated tricycles, indicating the compound's utility in complex organic syntheses (Demircan, 2014).
Development of Organic Magnetic Materials
tert-Butyldimethylsilyl compounds play a role in synthesizing stable nitroxide radicals used in magnetic materials. They form specific structures crucial for understanding magnetic behavior and intermolecular interactions (Ferrer et al., 2001).
Aldol Additions in Synthesis
The tert-butyldimethylenolsilane derived from tert-butyl thioacetate facilitates highly stereoselective chelation-controlled aldol additions. This indicates its significance in synthesizing complex molecules like β-lactam antibiotics (Gennari & Cozzi, 1988).
Catalyzed Decomposition of Diazoketones
The tert-butyldimethylsilane framework assists in the palladium(II)-catalyzed decomposition of diazoketones, leading to the formation of various organic compounds. This highlights its role in complex organic transformations (Maas et al., 1994).
Diol Protection and Deprotection
tert-Butyldimethylsilyl chloride is used for the protection and subsequent deprotection of diols, demonstrating its utility insynthetic organic chemistry. This process is crucial for manipulating functional groups in complex molecules, allowing for precise and selective chemical transformations (Osajima et al., 2009).
Involvement in Metal-Organic Chemistry
tert-Butyldimethylsilane derivatives are used in the preparation of metal-organic complexes like rac-[bis(2-trimethylsilyl-4-tert-butyl-η5-cyclopentadienyl)dimethylsilane]dichlorotitanium and zirconium. These complexes have applications in catalysis and materials science due to their unique structural and electronic properties (Chacon et al., 1995).
Development of Low Dielectric Constant Materials
tert-Butyl side groups in polyimides, derived from tert-butyl(4-chlorobutoxy)dimethylsilane, contribute to creating materials with low dielectric constants. This has significant implications in electronics, particularly in the development of materials for insulating layers in microelectronics (Chern & Tsai, 2008).
Synthesis and Catalytic Applications
tert-Butyl(4-chlorobutoxy)dimethylsilane derivatives are instrumental in synthesizing catalysts for various organic reactions. These catalysts, through their unique structural properties, facilitate efficient and selective chemical transformations, highlighting the compound's role in enhancing catalytic performance (Mikhel et al., 2011).
Nucleophilic Protected H2S Equivalents
Compounds like [(tert-butyldimethylsilyl)oxy]methanethiol serve as nucleophilic reagents for introducing protected bivalent sulfur, demonstrating the versatility of tert-butyl(4-chlorobutoxy)dimethylsilane in synthesizing specialized chemical reagents (Dong et al., 2015).
Fabrication of Organic Optoelectronic Devices
tert-Butyl(4-chlorobutoxy)dimethylsilane derivatives are used in synthesizing functionalized pyrenes, which have promising applications in organic optoelectronic devices like OLEDs. This underscores the compound's significance in the field of organic electronics (Hu et al., 2013).
properties
IUPAC Name |
tert-butyl-(4-chlorobutoxy)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQPZXNVDIKRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391971 | |
Record name | tert-Butyl(4-chlorobutoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl(4-chlorobutoxy)dimethylsilane | |
CAS RN |
89031-83-4 | |
Record name | tert-Butyl(4-chlorobutoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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